Benzene, 1-(1-fluoroethenyl)-2-methoxy-
Description
Chemical Structure and Properties Benzene, 1-(1-fluoroethenyl)-2-methoxy- (C₉H₇FO), is a halogenated aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a fluoroethenyl (-CH=CF) group at the 1-position. This combination impacts the compound’s reactivity, polarity, and intermolecular interactions.
Properties
CAS No. |
137763-80-5 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
1-(1-fluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H9FO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 |
InChI Key |
SPJCSOYKPRAYCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-fluoroethenyl)-2-methoxy- typically involves the reaction of 2-methoxybenzene with a fluorinated ethenyl precursor under specific conditions. One common method includes the use of transition-metal catalysts to facilitate the addition of the fluorinated ethenyl group to the benzene ring . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of Benzene, 1-(1-fluoroethenyl)-2-methoxy- may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(1-fluoroethenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-(1-fluoroethenyl)-2-methoxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-fluoroethenyl)-2-methoxy- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Key Characteristics
- Molecular Weight : 150.15 g/mol
- Polarity : Moderate (due to methoxy and fluoroethenyl groups).
- Electrophilicity : Enhanced at the meta position relative to the methoxy group due to fluorine’s electron-withdrawing nature.
- Stability: The fluoroethenyl group may confer resistance to oxidation compared to non-fluorinated analogs .
The following table compares Benzene, 1-(1-fluoroethenyl)-2-methoxy- with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity (where available):
Critical Analysis of Substituent Effects
Fluorine vs. Chlorine :
- Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase polarization of adjacent bonds compared to chlorine. This enhances the electron-withdrawing effect, making the fluoroethenyl group more reactive in nucleophilic additions than chloroethoxy analogs .
Methoxy Group Position :
- Substitution of the 2-methoxy group with methyl (e.g., in ’s compound 17) led to a 10-fold decrease in biological activity, highlighting the necessity of the methoxy oxygen for hydrogen bonding or resonance stabilization .
Ethenyl vs. Ethoxy Chains :
- The fluoroethenyl group in the target compound allows π-conjugation with the benzene ring, stabilizing transition states in reactions like Diels-Alder. Ethoxy chains (e.g., in ) lack this conjugation, reducing resonance stabilization .
Isocyanato Functionalization :
- Isocyanato-containing analogs () exhibit higher reactivity due to the -NCO group’s electrophilicity but are more toxic and less stable under ambient conditions compared to the fluoroethenyl derivative .
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